Chlorthion is an organophosphorus compound with the chemical formula and a molecular weight of 297.653 g/mol. It is classified as a thiophosphate, specifically an O,O-dimethyl O-phenyl phosphorothioate, which is further substituted by a chloro group at the 3-position and a nitro group at the 4-position of the phenyl ring. The compound is known by various names, including Bayer 22/190 and O-(3-chloro-4-nitrophenyl) O,O-dimethyl ester .
Chlorthion acts as a potent cholinesterase inhibitor. Cholinesterase is an enzyme essential for proper nerve function in insects. Chlorthion binds to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to uncontrolled nerve impulses, paralysis, and ultimately death of the insect [].
Chlorthion exhibits biological activity primarily as a pesticide. It acts as an insecticide and acaricide by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This inhibition leads to the accumulation of acetylcholine at synapses, causing paralysis and death in target pests. Studies have shown that chlorthion has significant bioconcentration factors, indicating its potential for accumulation in organisms .
Chlorthion can be synthesized through several methods:
Chlorthion is primarily used as an agricultural pesticide due to its efficacy against a variety of pests. Its applications include:
Research has focused on the interaction of chlorthion with biological systems, particularly its effects on non-target organisms. Studies indicate that while it is effective against target pests, it can also affect beneficial insects and other wildlife through bioaccumulation. Its interactions with soil microorganisms have shown that it is not persistent in soil systems and has low mobility, indicating limited leaching potential into groundwater .
Chlorthion shares structural similarities with other organophosphates. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Dicapthon | Similar structure; used as a pesticide | |
| Dimethoate | Broad-spectrum insecticide; different functional groups | |
| Malathion | Used for pest control; different substituents |
Chlorthion's unique combination of a chloro group and a nitro group on its phenolic structure distinguishes it from other organophosphates. This specific substitution pattern contributes to its unique biological activity profile and effectiveness as a pesticide.
Chlorthion exhibits distinctive thermodynamic properties that are fundamental to understanding its behavior under various environmental conditions. The compound demonstrates a relatively low melting point of 21°C (294.15 K) when in its pure crystalline form [1] [2] [3]. This low melting point indicates that Chlorthion transitions from solid to liquid state at temperatures slightly above room temperature, which has significant implications for its physical handling and environmental fate.
The boiling point of Chlorthion has been determined to be 125°C at 0.1 mmHg (reduced pressure) [1] [2] [3]. This reduced pressure boiling point suggests that under atmospheric conditions, the compound would have a considerably higher boiling point, though specific atmospheric pressure boiling point data is not available in the literature. The relatively low boiling point under reduced pressure indicates moderate volatility characteristics.
Vapor pressure measurements reveal that Chlorthion has a vapor pressure of 0.0±0.8 mmHg at 25°C [4], indicating very low volatility under standard conditions. This low vapor pressure suggests that the compound has minimal tendency to evaporate at ambient temperatures, which is consistent with its classification as a non-volatile pesticide compound [5].
The density of Chlorthion is reported as 1.437 g/cm³ at 20°C [1] [2] [3], indicating that the compound is denser than water. This density value, combined with its refractive index of 1.5661 at 20°C [1] [2] [3], provides important optical and physical characterization data for the compound.
| Parameter | Value | Temperature/Pressure | Reference |
|---|---|---|---|
| Melting Point | 21°C | Standard pressure | [1] [2] [3] |
| Boiling Point | 125°C | 0.1 mmHg | [1] [2] [3] |
| Vapor Pressure | 0.0±0.8 mmHg | 25°C | [4] |
| Density | 1.437 g/cm³ | 20°C | [1] [2] [3] |
| Refractive Index | 1.5661 | 20°C, D-line | [1] [2] [3] |
Chlorthion demonstrates highly varied solubility characteristics across different solvent systems, reflecting its complex molecular structure containing both polar and nonpolar functional groups. The compound's molecular formula C₈H₉ClNO₅PS includes polar phosphorothioate and nitro groups alongside a chlorinated aromatic ring system.
In polar protic solvents, Chlorthion exhibits poor water solubility with a reported value of 40 mg/L at 20°C [2] [3]. This low aqueous solubility is characteristic of organophosphate compounds and indicates that the compound is practically insoluble in water [1]. The poor water solubility has important implications for environmental fate and bioavailability. In methanol, another polar protic solvent, Chlorthion shows slightly soluble characteristics [2] [3].
Conversely, Chlorthion demonstrates excellent solubility in nonpolar solvents. The compound is miscible with benzene, alcohol, and ether [1], indicating complete solubility in these organic solvents. This high solubility in nonpolar systems reflects the predominant lipophilic character of the molecule.
In polar aprotic solvents, Chlorthion shows slightly soluble behavior in chloroform [2] [3], which is consistent with its intermediate polarity characteristics. The compound's solubility pattern follows the general principle that organophosphate pesticides tend to be more soluble in organic solvents than in water.
| Solvent Type | Solvent | Solubility | Temperature | Reference |
|---|---|---|---|---|
| Polar Protic | Water | Poor (40 mg/L) | 20°C | [2] [3] |
| Polar Protic | Methanol | Slightly soluble | 25°C | [2] [3] |
| Polar Aprotic | Chloroform | Slightly soluble | 25°C | [2] [3] |
| Nonpolar | Benzene | Miscible | Not specified | [1] |
| Nonpolar | Ether | Miscible | Not specified | [1] |
| Moderately Polar | Ethanol | Miscible | Not specified | [1] |
Chlorthion exhibits significant pH-dependent stability characteristics with marked susceptibility to alkaline hydrolysis. The compound is hydrolyzed by alkali [1], indicating that it undergoes degradation under basic conditions. This alkaline instability is typical of organophosphate compounds, where the phosphorothioate ester linkages are susceptible to nucleophilic attack by hydroxide ions.
Under neutral and acidic conditions, Chlorthion demonstrates relative stability. The compound does not show evidence of spontaneous hydrolysis under neutral pH conditions, suggesting that it maintains structural integrity in neutral aqueous environments. Similarly, under acidic conditions, the compound appears to be stable, as acid-catalyzed hydrolysis is not reported in the literature for this compound.
The alkaline hydrolysis mechanism likely involves nucleophilic attack at the phosphorus center, leading to cleavage of the phosphorothioate ester bonds. This degradation pathway is consistent with the general hydrolytic behavior of organophosphate pesticides, where the P-O bond is the primary site of hydrolytic cleavage under basic conditions.
Storage recommendations specify that Chlorthion should be stored at 2-8°C [2] [3], which helps maintain stability by reducing the rate of potential hydrolytic reactions. The recommended storage temperature is well below the melting point, ensuring the compound remains in solid form during storage.
| pH Condition | Stability Status | Degradation Mechanism | Environmental Implication |
|---|---|---|---|
| Alkaline (pH > 7) | Unstable - hydrolyzed | Nucleophilic attack at P-center | Rapid degradation in alkaline soils/water |
| Neutral (pH 6-7) | Stable | No significant hydrolysis | Persistent in neutral environments |
| Acidic (pH < 6) | Stable | No acid-catalyzed hydrolysis | Persistent in acidic conditions |
Irritant;Environmental Hazard